molecular formula C13H19Cl3N2 B15327267 5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4'-piperidine]dihydrochloride

5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4'-piperidine]dihydrochloride

Cat. No.: B15327267
M. Wt: 309.7 g/mol
InChI Key: IQJCEHMPXMPWOD-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4’-piperidine]dihydrochloride is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry due to their diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4’-piperidine]dihydrochloride typically involves the reaction of indole derivatives with piperidine derivatives under specific conditions. One common method includes the use of hydrazone intermediates, which are heated in the presence of a suitable solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products, often involving high temperatures and controlled environments .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4’-piperidine]dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4’-piperidine]dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4’-piperidine]dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride
  • 5’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride

Uniqueness

5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4’-piperidine]dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H19Cl3N2

Molecular Weight

309.7 g/mol

IUPAC Name

5-chloro-1-methylspiro[2H-indole-3,4'-piperidine];dihydrochloride

InChI

InChI=1S/C13H17ClN2.2ClH/c1-16-9-13(4-6-15-7-5-13)11-8-10(14)2-3-12(11)16;;/h2-3,8,15H,4-7,9H2,1H3;2*1H

InChI Key

IQJCEHMPXMPWOD-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(CCNCC2)C3=C1C=CC(=C3)Cl.Cl.Cl

Origin of Product

United States

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